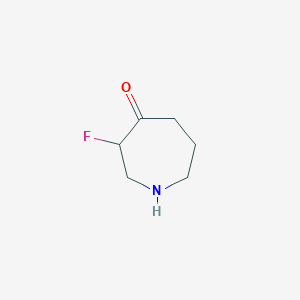

3-Fluoroazepan-4-one

Description

3-Fluoroazepan-4-one is a fluorinated derivative of azepan-4-one, a seven-membered lactam ring containing one nitrogen atom. The compound features a fluorine substituent at the 3-position and a ketone group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. Fluorination enhances metabolic stability and lipophilicity, which are critical for drug design .

Key characteristics:

- Molecular Formula: C₆H₁₀FNO

- Molecular Weight: 131.15 g/mol

- Functional Groups: Fluorine (electron-withdrawing), ketone (polar, reactive).

Properties

Molecular Formula |

C6H10FNO |

|---|---|

Molecular Weight |

131.15 g/mol |

IUPAC Name |

3-fluoroazepan-4-one |

InChI |

InChI=1S/C6H10FNO/c7-5-4-8-3-1-2-6(5)9/h5,8H,1-4H2 |

InChI Key |

LFBODVGGZGUBCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(CNC1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the gold-catalyzed [5+2] annulation, which provides high regioselectivity and diastereoselectivity . The reaction conditions often involve the use of gold catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for 3-Fluoroazepan-4-one are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroazepan-4-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized under specific conditions.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted azepan-4-one derivatives.

Scientific Research Applications

Chemistry: 3-Fluoroazepan-4-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .

Biology and Medicine: In medicinal chemistry, 3-Fluoroazepan-4-one derivatives are explored for their potential as therapeutic agents. These compounds may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: The compound’s unique chemical properties make it suitable for applications in materials science, such as the development of novel polymers and advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Fluoroazepan-4-one and its derivatives involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues

The following compounds are selected for comparison due to shared ring systems or functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (mg/mL) | Key Functional Groups | Biological Activity |

|---|---|---|---|---|---|---|---|

| 3-Fluoroazepan-4-one | C₆H₁₀FNO | 131.15 | 45–47 | ~205 | 10–15 (DMSO) | Fluorine, ketone | Protease inhibitor precursor |

| Azepan-4-one | C₆H₁₁NO | 113.16 | 38–40 | ~198 | 20–25 (Water) | Ketone | Intermediate in polymer synthesis |

| 3-Chloroazepan-4-one | C₆H₁₀ClNO | 147.60 | 50–52 | ~215 | 5–10 (DCM) | Chlorine, ketone | Reactive in SN2 mechanisms |

| Pyrrolidin-2-one | C₄H₇NO | 85.10 | 24–26 | 245 | 50–60 (Ethanol) | Five-membered lactam | Nootropic drug intermediate |

| Caprolactam | C₆H₁₁NO | 113.16 | 69–71 | 270 | Insoluble in water | Six-membered lactam | Nylon-6 precursor |

Key Differences and Implications

Electronic Effects

- The fluorine in 3-Fluoroazepan-4-one increases electron-withdrawing effects, reducing nucleophilicity at the 3-position compared to 3-Chloroazepan-4-one. This makes it less reactive in substitution reactions but enhances stability under acidic conditions .

- Azepan-4-one (non-fluorinated) exhibits greater basicity at the nitrogen due to the absence of electron-withdrawing groups.

Steric and Conformational Properties

- The seven-membered ring of azepanones allows moderate ring strain compared to pyrrolidin-2-one (five-membered, higher strain) and caprolactam (six-membered, lower strain). This influences their reactivity in ring-opening polymerizations .

Research Findings

- Synthetic Utility : 3-Fluoroazepan-4-one undergoes selective reduction at the ketone group to yield 3-fluoroazepane, a scaffold for dopamine receptor modulators. In contrast, pyrrolidin-2-one is preferred for GABA-analogue synthesis due to its smaller ring size .

- Thermodynamic Stability : Computational studies (DFT) show that fluorination at the 3-position lowers the energy barrier for ring puckering by 12% compared to chlorination, enhancing conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.